(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-32-isopropyl-31-methyloxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)-,(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)- is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a cyclic framework.
Preparation Methods
Chemical Reactions Analysis
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be explored for its potential therapeutic properties . Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific pathways involved .
Comparison with Similar Compounds
Oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one,14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-(1-methylethyl)- can be compared with other similar compounds, such as those with similar cyclic structures and hydroxyl group arrangements. Some similar compounds include other cyclic polyhydroxy compounds and related organic molecules .
Properties
Molecular Formula |
C35H56O10 |
---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,14S,16S,18S,20S,22R,24S,26R,28R,29E,31S,32S)-14,16,18,20,22,24,26,28-octahydroxy-31-methyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C35H56O10/c1-24(2)35-25(3)15-16-27(37)18-29(39)20-31(41)22-33(43)23-32(42)21-30(40)19-28(38)17-26(36)13-11-9-7-5-4-6-8-10-12-14-34(44)45-35/h4-12,14-16,24-33,35-43H,13,17-23H2,1-3H3/b6-4+,7-5+,10-8+,11-9+,14-12+,16-15+/t25-,26-,27-,28-,29-,30-,31+,32-,33-,35-/m0/s1 |
InChI Key |
ZYHODWCHANZFES-ZDHLMXAOSA-N |
Isomeric SMILES |
C[C@H]1/C=C/[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H](C[C@H](C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@H]1C(C)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(CC(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.